molecular formula C9H18O2 B13802062 Oxiranol, 3-ethyl-2-pentyl-

Oxiranol, 3-ethyl-2-pentyl-

Cat. No.: B13802062
M. Wt: 158.24 g/mol
InChI Key: JQUZGAXFLJZQSX-UHFFFAOYSA-N
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Description

Oxiranol, 3-ethyl-2-pentyl- is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched hydrocarbon with an oxirane ring, which is a three-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranol, 3-ethyl-2-pentyl- can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .

Industrial Production Methods

In an industrial setting, the production of Oxiranol, 3-ethyl-2-pentyl- can be achieved through the catalytic oxidation of alkenes. This process often employs metal catalysts such as silver or titanium, which facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxiranol, 3-ethyl-2-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiranol, 3-ethyl-2-pentyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Oxiranol, 3-ethyl-2-pentyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Oxiranol, 3-ethyl-2-butyl-
  • Oxiranol, 3-ethyl-2-hexyl-
  • Oxiranol, 3-ethyl-2-propyl-

Uniqueness

Oxiranol, 3-ethyl-2-pentyl- is unique due to its specific branching and the presence of the oxirane ring. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo a variety of chemical transformations. Compared to its analogs, Oxiranol, 3-ethyl-2-pentyl- may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-ethyl-2-pentyloxiran-2-ol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8(4-2)11-9/h8,10H,3-7H2,1-2H3

InChI Key

JQUZGAXFLJZQSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(O1)CC)O

Origin of Product

United States

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